molecular formula C10H10S B099995 2,5-Dimethyl-1-benzothiophene CAS No. 16587-48-7

2,5-Dimethyl-1-benzothiophene

Cat. No.: B099995
CAS No.: 16587-48-7
M. Wt: 162.25 g/mol
InChI Key: FJPNWMZUNBSFIQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-benzothiophene is a heterocyclic aromatic compound that belongs to the benzothiophene family Benzothiophenes are known for their unique structure, which consists of a benzene ring fused to a thiophene ring The presence of two methyl groups at the 2 and 5 positions of the thiophene ring distinguishes this compound from other benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-benzothiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethylthiophene with a suitable aryl halide in the presence of a palladium catalyst can yield this compound. Another method involves the use of sulfur and an α-methylene carbonyl compound, followed by cyclization to form the desired benzothiophene derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

2,5-Dimethyl-1-benzothiophene has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-benzothiophene and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, some derivatives may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets vary depending on the derivative and its intended use .

Comparison with Similar Compounds

    2-Methylbenzothiophene: Similar structure but with only one methyl group.

    3-Methylbenzothiophene: Methyl group at the 3 position instead of the 2 and 5 positions.

    Benzothiophene: The parent compound without any methyl substitutions.

Uniqueness: 2,5-Dimethyl-1-benzothiophene is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability, solubility, and biological activity compared to its non-methylated counterparts .

Properties

IUPAC Name

2,5-dimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPNWMZUNBSFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344284
Record name 2,5-Dimethyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-48-7
Record name 2,5-Dimethyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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